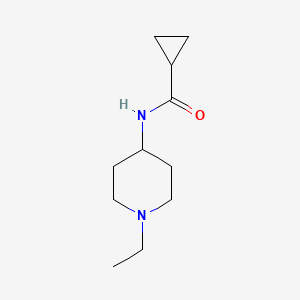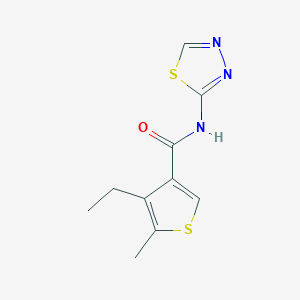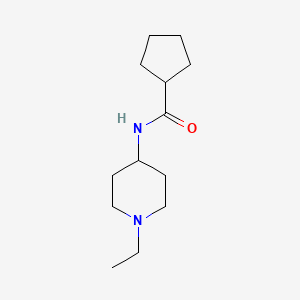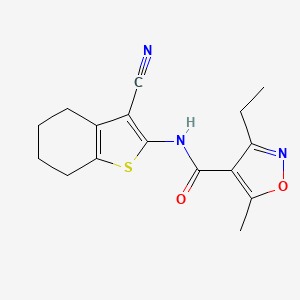
N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide, also known as etomidate, is a potent intravenous general anesthetic that is commonly used in clinical settings. Etomidate has a rapid onset of action and a short duration of effect, making it an ideal choice for induction of anesthesia. In addition to its clinical use, etomidate has also been extensively studied for its mechanism of action and its potential applications in scientific research.
Wirkmechanismus
Etomidate binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, and enhances the activity of the receptor. This leads to an increase in the flow of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. The net effect of N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide is to produce a state of unconsciousness and loss of sensation.
Biochemical and Physiological Effects:
In addition to its effects on GABA-A receptors, this compound has been shown to have a number of other biochemical and physiological effects. These include inhibition of adrenal steroidogenesis, inhibition of mitochondrial function, and modulation of calcium signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has a number of advantages as a tool for scientific research. Its rapid onset of action and short duration of effect make it ideal for studying the effects of GABA-A receptor modulation on neuronal activity. However, N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide also has a number of limitations, including its potential for side effects such as nausea, vomiting, and respiratory depression. In addition, this compound is not suitable for long-term studies due to its short duration of effect.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide. One area of interest is the development of new compounds that target specific subtypes of GABA-A receptors, which could lead to more selective and effective modulation of neuronal activity. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as its use in the treatment of anxiety disorders or as a neuroprotective agent in stroke or traumatic brain injury. Finally, there is ongoing research into the mechanisms underlying the side effects of this compound, with the goal of developing new compounds that retain its beneficial effects while minimizing its negative effects.
Wissenschaftliche Forschungsanwendungen
Etomidate has been widely used in scientific research as a tool for investigating the function of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor that are involved in the regulation of neuronal activity in the brain. Etomidate acts as a positive allosteric modulator of GABA-A receptors, enhancing their activity and leading to an increase in inhibitory neurotransmission.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-13-7-5-10(6-8-13)12-11(14)9-3-4-9/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRCTAFVIXFRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-dimethylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4431628.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431644.png)

![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B4431661.png)


![1-[(4-ethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4431687.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)




